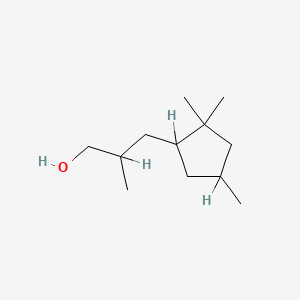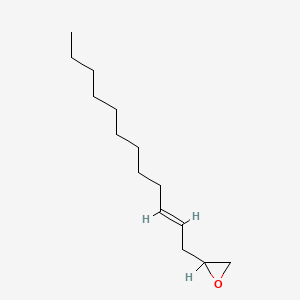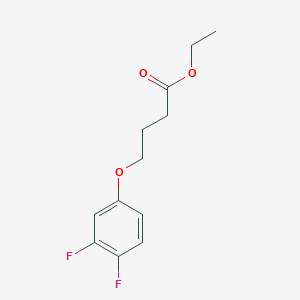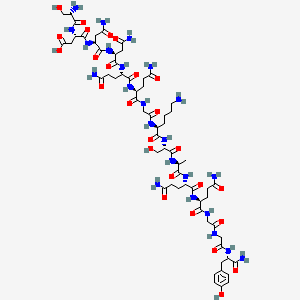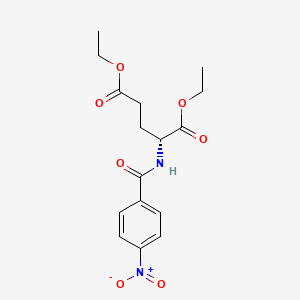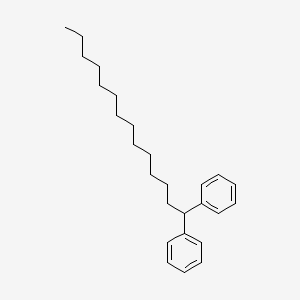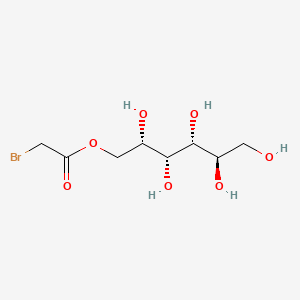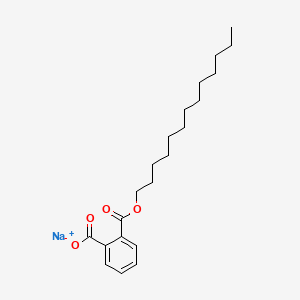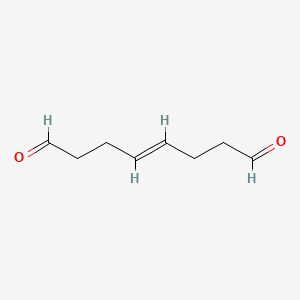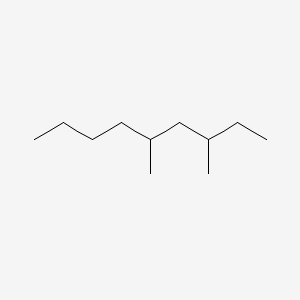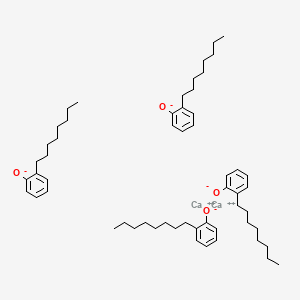
Calcium bis(octylphenolate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Calcium bis(octylphenolate) is a chemical compound with the molecular formula C28H42CaO2. It is a calcium salt of octylphenol, where two octylphenolate anions are coordinated to a calcium ion. This compound is known for its applications in various industrial and scientific fields due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Calcium bis(octylphenolate) can be synthesized through a reaction between calcium hydroxide and octylphenol. The reaction typically occurs in an organic solvent such as toluene or xylene, under reflux conditions. The general reaction is as follows:
Ca(OH)2+2C8H9OH→Ca(C8H9O)2+2H2O
Industrial Production Methods
In industrial settings, the production of calcium bis(octylphenolate) involves large-scale reactors where calcium hydroxide and octylphenol are mixed in the presence of a suitable solvent. The mixture is heated to facilitate the reaction, and the product is then purified through filtration and recrystallization processes.
Chemical Reactions Analysis
Types of Reactions
Calcium bis(octylphenolate) undergoes various chemical reactions, including:
Oxidation: The phenolate groups can be oxidized to form quinones.
Reduction: The compound can be reduced to regenerate the phenol groups.
Substitution: The phenolate groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) are used.
Substitution: Halogenating agents like bromine (Br2) can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Regenerated phenol groups.
Substitution: Halogenated phenol derivatives.
Scientific Research Applications
Calcium bis(octylphenolate) has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in various organic reactions.
Biology: Studied for its potential effects on biological systems, particularly in enzyme inhibition.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of polymers, resins, and other materials due to its stabilizing properties.
Mechanism of Action
The mechanism by which calcium bis(octylphenolate) exerts its effects involves the interaction of the phenolate groups with various molecular targets. These interactions can lead to the inhibition of enzymes, disruption of cellular processes, and modulation of signaling pathways. The calcium ion plays a crucial role in stabilizing the compound and facilitating its interactions with biological molecules.
Comparison with Similar Compounds
Similar Compounds
Calcium bis(2-octylphenolate): Similar in structure but with a different isomer of octylphenol.
Calcium bis(nonylphenolate): Contains nonylphenol instead of octylphenol.
Calcium bis(dodecylphenolate): Contains dodecylphenol instead of octylphenol.
Uniqueness
Calcium bis(octylphenolate) is unique due to its specific phenolate groups, which confer distinct chemical and physical properties
Properties
CAS No. |
84878-50-2 |
|---|---|
Molecular Formula |
C56H84Ca2O4 |
Molecular Weight |
901.4 g/mol |
IUPAC Name |
dicalcium;2-octylphenolate |
InChI |
InChI=1S/4C14H22O.2Ca/c4*1-2-3-4-5-6-7-10-13-11-8-9-12-14(13)15;;/h4*8-9,11-12,15H,2-7,10H2,1H3;;/q;;;;2*+2/p-4 |
InChI Key |
DXMHCXYQUHRJPL-UHFFFAOYSA-J |
Canonical SMILES |
CCCCCCCCC1=CC=CC=C1[O-].CCCCCCCCC1=CC=CC=C1[O-].CCCCCCCCC1=CC=CC=C1[O-].CCCCCCCCC1=CC=CC=C1[O-].[Ca+2].[Ca+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



